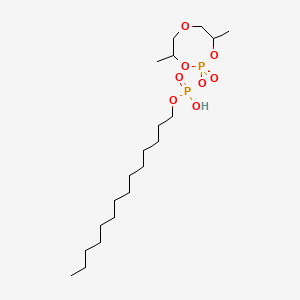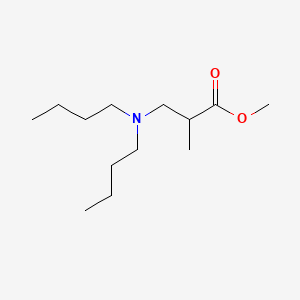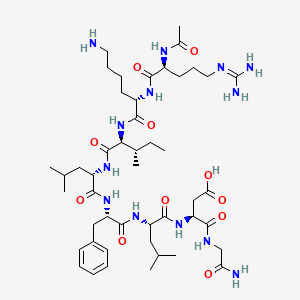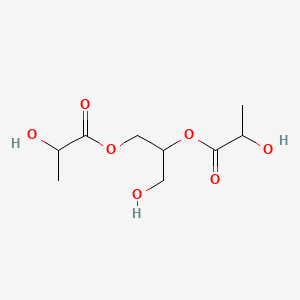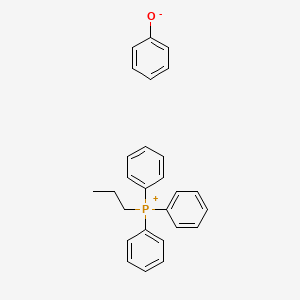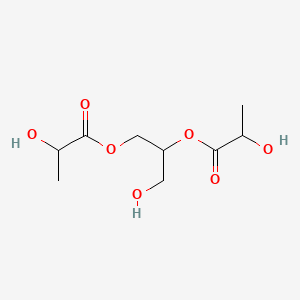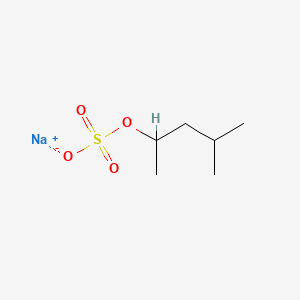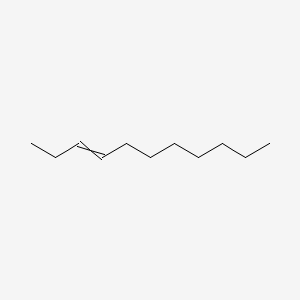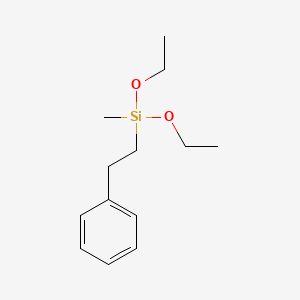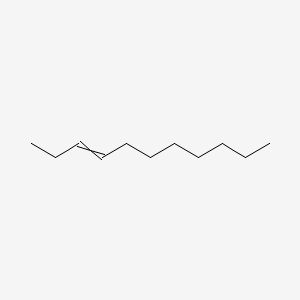
beta-Methyl-beta-propylphenethyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
beta-Methyl-beta-propylphenethyl alcohol: is a chemical compound with the molecular formula C12H18O . It is a colorless liquid with a characteristic aromatic odor, commonly used in the fragrance industry as a component of perfumes and flavorings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing beta-Methyl-beta-propylphenethyl alcohol involves the Grignard reaction. This process typically starts with the reaction of a suitable aryl halide with magnesium in anhydrous ether to form the Grignard reagent. This reagent is then reacted with a suitable aldehyde or ketone to produce the desired alcohol.
Reduction of Ketones: Another method involves the reduction of the corresponding ketone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets industry standards for use in fragrances and other applications .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Beta-Methyl-beta-propylphenethyl alcohol can undergo oxidation reactions to form the corresponding ketone or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology and Medicine:
- Investigated for potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
- Used in the synthesis of pharmaceuticals and biologically active compounds.
Industry:
- Widely used in the fragrance industry as a component of perfumes and flavorings.
- Utilized in the production of various consumer products, including cosmetics and personal care items .
Mécanisme D'action
The mechanism of action of beta-Methyl-beta-propylphenethyl alcohol involves its interaction with various molecular targets, including enzymes and receptors. It can modulate the activity of these targets, leading to changes in cellular processes. For example, its antimicrobial effects may result from disrupting microbial cell membranes or inhibiting essential enzymes .
Comparaison Avec Des Composés Similaires
Phenethyl alcohol: Similar structure but lacks the beta-methyl and beta-propyl groups.
Benzyl alcohol: Similar aromatic alcohol but with a different substitution pattern.
Uniqueness:
- The presence of both beta-methyl and beta-propyl groups in beta-Methyl-beta-propylphenethyl alcohol provides unique steric and electronic properties, making it distinct from other aromatic alcohols. These properties can influence its reactivity and interactions with biological targets, enhancing its utility in various applications .
Propriétés
Numéro CAS |
85099-33-8 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
2-methyl-2-phenylpentan-1-ol |
InChI |
InChI=1S/C12H18O/c1-3-9-12(2,10-13)11-7-5-4-6-8-11/h4-8,13H,3,9-10H2,1-2H3 |
Clé InChI |
OWEDJRDRHPIFFO-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(CO)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


